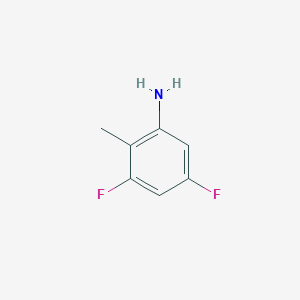

Benzenamine, 3,5-difluoro-2-methyl-

Descripción general

Descripción

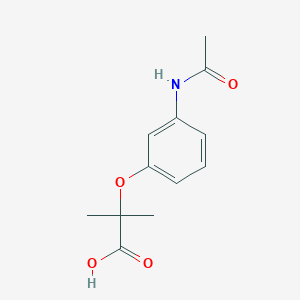

Benzenamine, 3,5-difluoro-2-methyl- is a compound that belongs to the class of organic compounds known as aminobenzenes. It is a derivative of benzenamine with two fluorine atoms and a methyl group attached to the benzene ring. It is an important intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals. It is also used as a reagent for the detection of various metals and as a catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

PET Imaging of the Serotonin Transporter

Benzenamine derivatives have been explored for positron emission tomography (PET) imaging of the serotonin transporter (SERT) in the brain. This research is crucial for understanding both normal physiologic functions and various disease states involving the serotonergic system. Compounds like 2-(2′-((dimethylamino)methyl)-4′-(fluoroalkoxy)phenylthiol)benzenamine have shown promise in this area, demonstrating high binding affinities for SERT and effective brain uptake in animal studies (Wang et al., 2009).

Antimicrobial Activity

A series of benzenamine derivatives, specifically N-((1H-benzoimidazol-1-yl) methyl)-benzenamine compounds, have been synthesized and shown to possess notable antimicrobial properties. These compounds were effective against various human pathogenic microorganisms, indicating their potential in treating bacterial and fungal infections (Krishnanjaneyulu et al., 2014).

Chemosensor for Metal Ions

Benzenamine derivatives have also been used as chemosensors for detecting metal ions. For instance, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine demonstrated high selectivity for Ag(+) ions, showcasing the potential of such compounds in chemical sensing applications (Tharmaraj et al., 2012).

Antifungal Agents

Compounds such as (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives have been synthesized and found to exhibit strong antifungal activity. These findings highlight their potential as therapeutic agents against fungal infections (Malhotra et al., 2012).

Corrosion Inhibition

Benzenamine derivatives have been studied for their corrosion inhibition properties. For example, novel Schiff bases including benzenamine moieties have demonstrated significant anticorrosion efficiency for aluminum alloy in acidic environments. These findings are crucial for industrial applications where corrosion resistance is key (Nazir et al., 2019).

Propiedades

IUPAC Name |

3,5-difluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRCKCKSZRUPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)

![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/structure/B3033549.png)

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)

![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)